

A Comparative Study on the Efficiency of Gabapentin Precursors

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Compound of Interest

Compound Name: 1,1-Cyclohexanedicarboxylic acid
monoamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficiency of various chemical precursors and synthetic routes for the production of Gabapentin, an anticonvulsant and analgesic drug. The information is intended to assist researchers and professionals in drug development in selecting the most efficient and viable synthesis strategy.

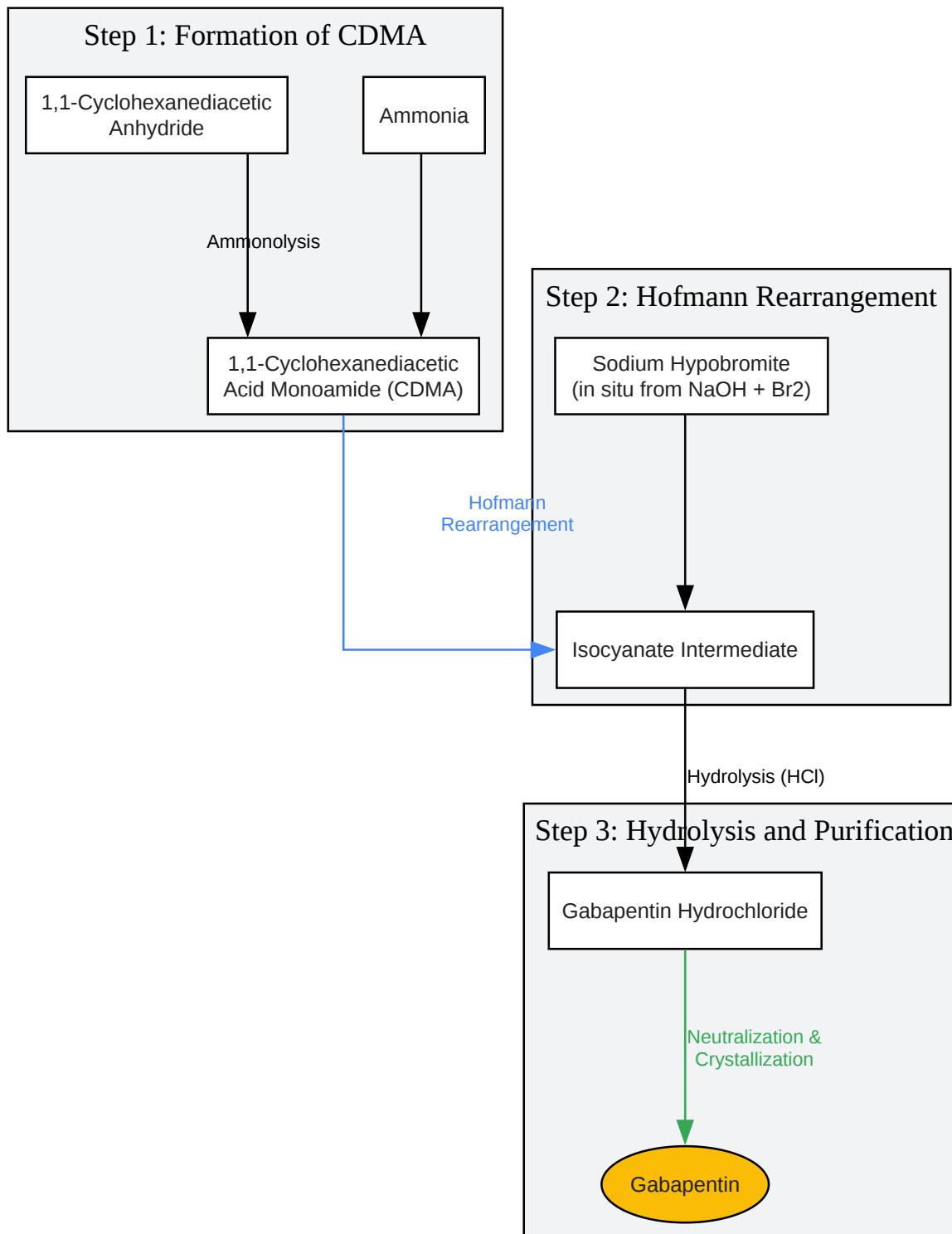
Data Presentation: Comparison of Synthetic Routes

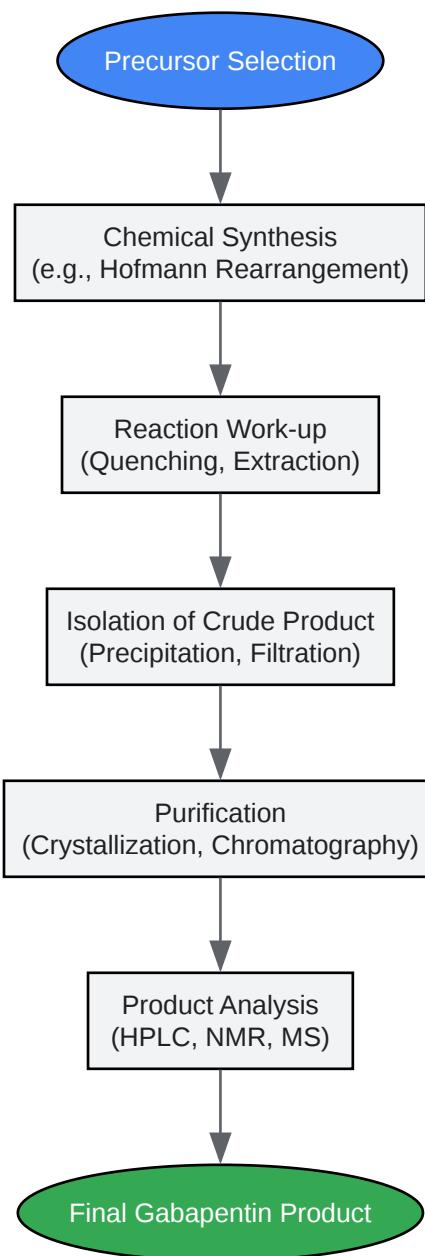
The following table summarizes the quantitative data for different Gabapentin synthesis routes, focusing on key performance indicators such as overall yield and purity. The Hofmann rearrangement is the most extensively documented and industrially applied method, hence the greater availability of specific data.

Synthetic Route	Key Precursor(s)	Overall Yield (%)	Purity (%)	Key Advantages	Key Disadvantages
Hofmann Rearrangement	1,1-Cyclohexane diacetic acid monoamide (CDMA)	67 - 95% ^[1] ^[2]	> 99.5% ^[2]	High yield and purity, well-established industrial process. ^[3]	Involves the use of hazardous materials like bromine.
Beckmann Rearrangement	Cyclohexanone oxime derivative	Data not available	Data not available	Potential for a more streamlined synthesis from readily available starting materials.	Lack of specific, publicly available data on yield and purity for Gabapentin synthesis.
Lossen Rearrangement	Cyclohexane diacetic acid hydroxamate	Data not available	Data not available	A classic method for amine synthesis. ^[1] ^[4]	Limited specific data for Gabapentin synthesis in available literature.
Curtius Rearrangement	1,1-Cyclohexane diacetic acid monoester azide	Data not available	Data not available	Another established method for amine synthesis. ^[1] ^[4]	Involves potentially explosive azide intermediates.

Michael Addition of Nitromethane	Cyclohexano ne, Triethyl phosphonoac etate, Nitromethane	~ 44%	Data not available	An alternative route that avoids rearrangeme nt reactions.	Lower overall yield compared to the Hofmann route.[5]
Chemoenzym atic Synthesis	1- Cyanocyclo hexylacetonitril	77.3%	High purity	Greener process with high efficiency.[3]	May require specialized enzymes and bioreactors.

Mandatory Visualization Synthetic Pathway via Hofmann Rearrangement





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